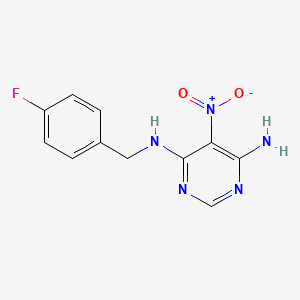

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine, also known as AG-221, is a small molecule inhibitor used in cancer research. It was discovered by Agios Pharmaceuticals and is currently in clinical trials for the treatment of acute myeloid leukemia (AML). AG-221 is a potent inhibitor of the mutated isocitrate dehydrogenase 2 (IDH2) enzyme, which is commonly found in AML patients.

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Ischemic Stroke

This compound has been used in the design and synthesis of a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC). The MTC showed protective effects on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .

Antioxidant Activity

The compound increased SOD, CAT, GPx activity and decreased LDH release. It significantly increased PI3K and p-AKT protein levels by activating the PI3K/AKT pathway .

Anti-apoptotic Effects

The compound reduced the levels of mitochondrial pro-apoptotic proteins Bax and Bim while increasing the levels of anti-apoptotic protein Bcl-2. It also reduced the levels of cleaved caspase-9 and cleaved caspase-3 in the plasma .

Endoplasmic Reticulum Stress Reduction

The compound decreased endoplasmic reticulum stress (ERS), which in turn increased the survival rate of nerve cells, protecting them from ischemic injury .

Axonal Regeneration

The compound activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat .

Corrosion Inhibition

The compound has been studied for its potential use in corrosion inhibition. It has been particularly investigated for its application in inhibiting metallic corrosion using ionic liquids (ILs) due to their intriguing characteristic properties and their capacity to be adsorbed, followed by the formation of an effective barrier film onto metallic surfaces .

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like beta-secretase 1 and Monoamine oxidase B (MAO-B) . These enzymes play crucial roles in biological processes such as the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease, and the oxidative deamination of biogenic amines, respectively .

Mode of Action

Compounds with similar structures have been shown to interact with their targets by forming bulky coordination structures . This interaction weakens ion-dipole interactions but promotes coulombic attractions, which can influence the compound’s activity .

Biochemical Pathways

Related compounds have been associated with pathways involving the modulation of neurotransmitter levels and the regulation of enzymatic activity .

Pharmacokinetics

Similar compounds have been reported to be rapidly and extensively metabolized . The bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Related compounds have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

4-N-[(4-fluorophenyl)methyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2/c12-8-3-1-7(2-4-8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYAYHWQKUXKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC(=C2[N+](=O)[O-])N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2797903.png)

![N-[3-[[[4-[1-(Trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-2-bromo-6-(trifluoromethyl)phenyl]amino]carbonyl]-2-fluorophenyl]benzamide](/img/structure/B2797905.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2797907.png)

![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)